4-Cyclopropyl-1,2-dimethoxybenzene
Description
4-Cyclopropyl-1,2-dimethoxybenzene (CAS: 83356-71-2; Formula: C₁₁H₁₄O₂) is a substituted benzene derivative featuring a cyclopropyl group at the 4-position and methoxy groups at the 1- and 2-positions. It is a stable compound at room temperature with a purity of 95% and is classified under GHS hazard categories H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) . Its primary use is as a research chemical or synthetic intermediate in organic chemistry.
Properties
Molecular Formula |
C11H14O2 |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
4-cyclopropyl-1,2-dimethoxybenzene |
InChI |
InChI=1S/C11H14O2/c1-12-10-6-5-9(8-3-4-8)7-11(10)13-2/h5-8H,3-4H2,1-2H3 |
InChI Key |
RWKOXGSVFPOELN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC2)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Cyclopropyl vs. Vinyl Groups : The cyclopropyl group in 4-Cyclopropyl-1,2-dimethoxybenzene enhances steric hindrance and stability compared to the vinyl group in 4-ethenyl-1,2-dimethoxybenzene, which is prone to microbial decarboxylation .
- Brominated Derivatives : Bromination introduces reactivity for cross-coupling reactions. For example, 4,5-dibromo-1,2-dimethoxybenzene is synthesized in 92% yield via bromination, with 4-bromo-1,2-dimethoxybenzene as a side product .
- Amino vs. Methoxy Substitution: Replacing methoxy with amino groups (e.g., 4-bromo-1,2-diaminobenzene) increases toxicity, necessitating immediate medical intervention upon exposure .
Hazard Profiles
Safety data highlights critical differences in toxicity:
Key Observations :
- The cyclopropyl derivative has moderate hazards compared to the highly toxic 4-bromo-1,2-diaminobenzene and the ethynyl-substituted analog.
- Limited ecological data exist for most analogs, underscoring the need for further study .
Key Observations :
- The cyclopropyl compound’s applications are primarily synthetic, whereas analogs like 4-ethenyl-1,2-dimethoxybenzene and caffeic acid have biological relevance.
- Brominated derivatives serve as versatile intermediates in organic synthesis.
Data Gaps :
- Limited ecological and chronic toxicity data for most compounds .
- Comparative studies on reaction kinetics or biological activity are sparse.
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